5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-3-methoxy-3-oxoprop-1-enyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-13-8(10)5-3-6-2-4-7(14-6)9(11)12/h2-5H,1H3,(H,11,12)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQECYSYOJERH-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with methoxyacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes further reaction to yield the desired product. The reaction conditions generally include the use of a base such as pyridine or triethylamine, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The methoxy-oxopropenyl group can be reduced to form the corresponding alcohol.
Substitution: The carboxylic acid group can be converted to other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by reaction with alcohols or amines to form esters or amides, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(1E)-3-hydroxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy-oxopropenyl group can participate in conjugation with other functional groups, affecting the compound’s reactivity and stability. The furan ring provides a rigid and planar structure, which can interact with aromatic residues in proteins, potentially modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:
Key Observations:
- Substituent Reactivity: The target compound’s α,β-unsaturated ester contrasts with compound 8’s α,β-unsaturated carboxylic acid.
- Saturation vs. Conjugation : Compound 1 (saturated chain) lacks the conjugated double bond present in the target compound, likely reducing its electrophilicity and reactivity as a Michael acceptor. This may explain compound 1’s reported antimicrobial activity via a different mechanism .
- Ester vs. Acid : The methyl ester analog (CAS: 58293-86-0) is more lipophilic than the target compound, making it a probable precursor for hydrolysis to the free carboxylic acid .
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound increases water solubility compared to its methyl ester analog (CAS: 58293-86-0). However, the methoxy and keto groups introduce moderate hydrophobicity, balancing solubility and membrane permeability .
- Stability : The α,β-unsaturated ester is prone to nucleophilic attack (e.g., by thiols), which may limit stability under physiological conditions but could be advantageous in prodrug designs .
Biological Activity
5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid (CAS No. 125812-00-2) is a furanic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial properties, cytotoxic effects, and other relevant applications.
Structure and Composition
- Molecular Formula: C₉H₈O₅
- Molecular Weight: 196.16 g/mol
- CAS Number: 125812-00-2
Chemical Structure
The compound features a furan ring substituted with a methoxy group and a propene moiety, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In particular, it has been tested against various pathogens:
| Pathogen | Activity | Inhibition Zone (mm) |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Yes | 8 (±0.1) |
| Escherichia coli | No | - |
| Aeromonas hydrophila | No | - |
| Candida albicans | No | - |
The compound demonstrated significant activity against MRSA but showed no effect on other tested pathogens .
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. For instance:
- Cell Lines Tested: PC12 cells were used to evaluate neuroprotective effects.
- Findings: The compound exhibited no cytotoxicity at certain concentrations but showed protective effects against H₂O₂-induced cell death, indicating potential neuroprotective properties .
Other Biological Activities
Further investigation into the compound's biological activity has revealed additional potential applications:
- Antioxidant Activity: The presence of the methoxy group may enhance the antioxidant capacity of the compound, contributing to its protective effects in cellular models.
- Anti-inflammatory Effects: Preliminary studies suggest that furan derivatives can exhibit anti-inflammatory properties, although specific data on this compound is limited.
Case Studies and Research Findings
Several studies have highlighted the significance of furan derivatives in medicinal chemistry:
- A study focusing on bio-derived furanic compounds noted that structural modifications could lead to enhanced biological activity, particularly in antimicrobial and anticancer applications .
- Research involving other furan derivatives has demonstrated their efficacy as inhibitors of bacterial growth and their potential as therapeutic agents against various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
